molecular formula C16H10N2O3 B3335359 (4-Nitrophenyl)(quinolin-3-yl)methanone CAS No. 1187166-16-0

(4-Nitrophenyl)(quinolin-3-yl)methanone

Cat. No.: B3335359
CAS No.: 1187166-16-0
M. Wt: 278.26 g/mol
InChI Key: LYDYXEFKQLAQOT-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a nitrophenyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(quinolin-3-yl)methanone can be achieved through various methods. One notable method involves the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline using p-nitrobenzoyl(phenyl)acetylene in the presence of aqueous potassium hydroxide . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(4-Nitrophenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (4-Nitrophenyl)(quinolin-3-yl)methanone is unique due to the presence of both a nitrophenyl group and a quinoline ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-16(11-5-7-14(8-6-11)18(20)21)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDYXEFKQLAQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285220
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-16-0
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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